Product packaging for Bicyclo[2.2.1]heptane-2-sulfonyl fluoride(Cat. No.:CAS No. 700-25-4)

Bicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B1383231
CAS No.: 700-25-4
M. Wt: 178.23 g/mol
InChI Key: XMJKKVGWMSVJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS 700-25-4) is a versatile chemical building block valued in medicinal chemistry and drug discovery for its reactive sulfonyl fluoride group and rigid, chiral bicyclic scaffold. This compound serves as a critical precursor in the synthesis of novel sulfonamide derivatives with potential biological activity. Research has demonstrated that biaryl sulfonamides constructed on the 2-azabicyclo[2.2.1]heptane skeleton exhibit significant and selective antiproliferative activity against various human cancer cell lines, with some compounds showing IC50 values comparable to the chemotherapeutic agent cisplatin . The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework serves as a valuable scaffold for exploring spatial interactions in biological systems. The primary research value of this reagent lies in its application in Sulfur Fluoride Exchange (SuFEx) click chemistry, a high-efficiency, mild labeling methodology. This property is particularly leveraged in the design and development of novel 18F-labeled amino acid tracers for Positron Emission Tomography (PET) . By undergoing sulfur 18F-fluoride exchange, the compound enables the creation of radiolabeled probes like [18F]FSY-OSO2F, which have shown excellent potential for high-contrast imaging of subcutaneous tumors in research models . The sulfonyl fluoride group acts as a versatile warhead, allowing the compound to covalently and selectively modify nucleophilic residues, such as serine, threonine, tyrosine, lysine, and histidine, in enzyme active sites and protein binding pockets. This mechanism facilitates its use in chemical biology for studying enzyme function and in the discovery of covalent inhibitors. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11FO2S B1383231 Bicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 700-25-4

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJKKVGWMSVJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bicyclo[2.2.1]heptane-2-sulfonyl fluoride, specifically the (1S,4R) isomer, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and biological activities. This article reviews its biological activity, chemical reactivity, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a bicyclic structure with a sulfonyl fluoride group that imparts distinct chemical reactivity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins. This mechanism can lead to the inhibition or modulation of enzyme activity, making it a valuable pharmacophore in drug design.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The sulfonyl fluoride group can interact with serine and cysteine residues in enzymes, leading to irreversible inhibition.
  • Protein-Ligand Interactions : It has been utilized in studies to understand the mechanisms of protein-ligand interactions, which are crucial for drug development.
  • Genotoxicity Studies : While not directly studied for genotoxic effects, related compounds like 2,2'-bis(bicyclo[2.2.1]heptane) have shown genotoxic properties through oxidative stress mechanisms .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionCovalent modification of active site residues leading to enzyme inactivity
Protein Interaction StudiesUsed to elucidate binding mechanisms in various proteins
GenotoxicityRelated compounds exhibited oxidative damage leading to bacterial SOS response

Applications in Medicinal Chemistry

This compound is explored for its potential as a building block in organic synthesis and drug development:

  • Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
  • Industrial Applications : The compound is also being investigated for applications in catalysis and material science due to its unique structural properties.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Molecular Formula: C7_7H11_{11}FO2_2S
CAS Number: 700-25-4

The compound features a bicyclic structure with a sulfonyl fluoride functional group, which enhances its reactivity and utility in various chemical transformations.

Organic Synthesis

Bicyclo[2.2.1]heptane-2-sulfonyl fluoride serves as a crucial building block in organic synthesis, particularly for the construction of complex molecules. Its unique structure allows for:

  • Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state and enabling further functionalization.
  • Addition Reactions: The bicyclic framework is reactive towards electrophiles and nucleophiles, expanding its applicability in synthetic pathways.

Case Study: Synthesis of Pharmaceuticals
In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize novel pharmaceutical compounds, demonstrating its effectiveness as an intermediate in drug development .

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological targets:

  • Covalent Inhibition: The sulfonyl fluoride moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.
  • Biological Studies: It aids in understanding enzyme mechanisms and protein-ligand interactions, providing insights into drug action mechanisms.

Case Study: Enzyme Interaction Studies
Research published in Chemical Biology highlighted the use of this compound to study the inhibition of serine proteases, showcasing its role in elucidating enzyme dynamics and potential therapeutic targets .

Industrial Applications

In industrial settings, this compound is employed in:

  • Material Development: It is used to create advanced materials with specific properties tailored for applications such as coatings and adhesives.
  • Catalyst Development: The compound plays a role in the formulation of catalysts that enhance reaction efficiencies in chemical manufacturing processes.

Data Table: Industrial Applications Overview

Application AreaDescriptionExample Use Case
Material DevelopmentCreation of polymers and coatingsHigh-performance adhesives
Catalyst DevelopmentFormulation of catalysts for chemical reactionsCatalysts for polymerization reactions

Comparison with Similar Compounds

Bicyclo[2.2.2]octane-2-sulfonyl Fluoride

  • Molecular Formula : C₈H₁₃FO₂S
  • Molecular Weight : 192.25 g/mol
  • Key Differences :
    • Larger bicyclic system ([2.2.2] vs. [2.2.1]), leading to reduced ring strain and altered reactivity.
    • Undefined stereocenters (0 of 1 defined), unlike the (1S,4R) configuration in the [2.2.1] analog .
    • In palladium-catalyzed reactions, bicyclo[2.2.2]octadiene derivatives form six-membered cyclic products, whereas [2.2.1] systems yield five-membered rings due to geometric constraints .

Bicyclo[4.1.0]heptane-2-sulfonyl Chloride

  • Molecular Formula : C₇H₁₁ClO₂S
  • Molecular Weight : 194.68 g/mol
  • Key Differences :
    • Contains a strained cyclopropane ring ([4.1.0] system), increasing reactivity.
    • Sulfonyl chloride group (-SO₂Cl) is more electrophilic than sulfonyl fluoride, enabling faster nucleophilic substitutions .
    • Hazard classification: H314 (skin corrosion) and H335 (respiratory irritation), indicating higher acute toxicity compared to the fluoride analog .

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl Fluoride

  • Molecular Formula : C₆H₉FO₃S
  • Applications in drug discovery (e.g., Cathepsin C inhibitors for respiratory diseases) due to improved solubility .

This compound

  • Synthesis : Prepared via Diels-Alder reactions of alkynylsilanes with cyclopentadiene at high temperatures (180–260°C), followed by functionalization .
  • Reactivity : The sulfonyl fluoride group (-SO₂F) participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling stable bioconjugates .

Bicyclo[2.2.2]octane-2-sulfonyl Fluoride

  • Synthesis : Palladium(II)-catalyzed double substitution reactions with o-iodobenzenes yield six-membered cyclic products, contrasting with the five-membered products from [2.2.1] systems .

This compound

  • Pharmaceuticals: Potential as a Cathepsin C inhibitor for respiratory diseases .
  • Polymer Additives : Bicyclo[2.2.1]heptane derivatives improve thermal stability in polymers, outperforming linear analogs .

Bicyclo[2.2.2]octane Derivatives

  • Antidiabetic Agents : Sulfonylurea derivatives exhibit hypoglycemic activity by modulating insulin secretion .

Q & A

Q. What are the common synthetic routes to bicyclo[2.2.1]heptane-2-sulfonyl fluoride, and how do reaction conditions influence yield?

Bicyclo[2.2.1]heptane derivatives are typically synthesized via Diels-Alder reactions or ring-closing metathesis, followed by functionalization. For sulfonyl fluoride introduction, sulfonation using sulfur trioxide derivatives (e.g., ClSO₂F) under controlled anhydrous conditions is common. Yield optimization requires precise temperature control (−20°C to 0°C) and inert atmospheres to avoid hydrolysis . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : To confirm sulfonyl fluoride presence (δ ~55–65 ppm) and monitor reactivity .
  • X-ray crystallography : Resolves stereochemistry of the bicyclic core and substituent orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₇H₉FO₂S, exact mass 176.031 g/mol) .

Q. How does the bicyclo[2.2.1]heptane scaffold influence the compound’s physicochemical properties?

The rigid bicyclic framework enhances thermal stability and reduces conformational flexibility, increasing hydrophobicity (logP ~1.5–2.0). This impacts solubility in polar solvents, necessitating DMSO or THF for dissolution in biological assays .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of exo vs. endo sulfonyl fluoride derivatives?

Stereocontrol is achieved through:

  • Chiral auxiliaries : Bornanesultam derivatives induce asymmetry during sulfonation .
  • Transition-metal catalysis : Palladium complexes with diphosphine ligands (e.g., BINAP) direct regioselective functionalization . Computational modeling (DFT) predicts energy barriers for exo/endo transition states, guiding solvent selection (e.g., toluene favors endo products) .

Q. How can contradictory reactivity data in sulfonyl fluoride reactions be resolved?

Discrepancies often arise from moisture sensitivity or competing pathways (e.g., hydrolysis to sulfonic acids). Systematic approaches include:

  • In situ monitoring : ¹⁹F NMR tracks intermediate formation .
  • Controlled kinetic studies : Vary temperature/pH to identify dominant mechanisms .
  • Isotopic labeling : ¹⁸O-tracing clarifies hydrolysis pathways .

Q. What are the challenges in incorporating this compound into bioactive probes?

Key issues include:

  • Steric hindrance : The bicyclic core limits accessibility for enzyme active sites. Molecular docking simulations optimize substituent placement .
  • Metabolic stability : Fluoride leaving-group propensity requires stabilization via electron-withdrawing groups (e.g., nitro) .
  • Cross-reactivity : Validate selectivity using competitive activity-based protein profiling (ABPP) .

Methodological Considerations

Q. How to design experiments for assessing sulfonyl fluoride stability under physiological conditions?

  • Buffer screening : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes .
  • LC-MS/MS quantification : Monitor degradation products (e.g., sulfonic acids) over 24–72 hours .
  • Accelerated stability studies : Use elevated temperatures (40°C) to predict shelf-life .

Q. What computational tools predict the reactivity of this compound in click chemistry?

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulates interactions with biomolecular targets (e.g., serine hydrolases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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